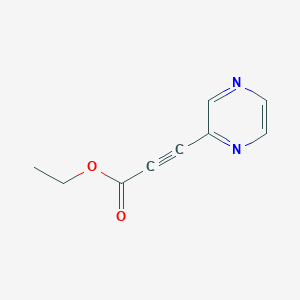![molecular formula C6H7N5 B1427084 1-甲基-1H-吡唑并[3,4-d]嘧啶-6-胺 CAS No. 1194799-19-3](/img/structure/B1427084.png)
1-甲基-1H-吡唑并[3,4-d]嘧啶-6-胺
描述
This compound belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .
Synthesis Analysis
The synthesis of this compound has been described in various studies . For instance, one study describes a one-flask procedure for the synthesis of pyrazolo[3,4-d]pyrimidines .Molecular Structure Analysis
The molecular structure of this compound has been discussed in several papers . It is noted that the compound has a unique structure that allows it to interact with various biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For example, one study discusses the design, synthesis, and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies . For example, one study found that the compound displayed potent dual activity against examined cell lines and CDK2 .科学研究应用
作用机制
Target of Action
The primary target of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, which is confirmed by molecular docking simulations . The interaction involves essential hydrogen bonding with Leu83, a residue in the active site of CDK2 .
Biochemical Pathways
The inhibition of CDK2 by 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to a significant alteration in cell cycle progression .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine’s action is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . This leads to apoptosis induction within HCT cells .
安全和危害
未来方向
生化分析
Biochemical Properties
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine plays a crucial role in biochemical reactions by inhibiting CDK2, an enzyme involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression, particularly at the G1-S transition phase . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acid residues such as Leu83 . This interaction prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation .
Cellular Effects
The effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest and apoptosis . It has shown significant cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound influences cell signaling pathways by inhibiting CDK2, leading to altered gene expression and reduced cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine exerts its effects through the inhibition of CDK2. By binding to the active site of CDK2, it prevents the enzyme from phosphorylating its substrates, which are essential for cell cycle progression . This inhibition leads to cell cycle arrest at the G1-S phase and induces apoptosis in cancer cells . Additionally, the compound’s interaction with CDK2 involves hydrogen bonding with specific amino acids, ensuring a stable and effective inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells . Degradation of the compound over time can reduce its efficacy, necessitating proper storage and handling .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss and organ toxicity . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can affect the compound’s bioavailability and efficacy . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels .
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, which determine its ability to cross cellular membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential .
属性
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-5-4(3-9-11)2-8-6(7)10-5/h2-3H,1H3,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWILPJYHWRBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


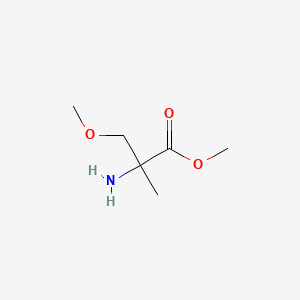
![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)
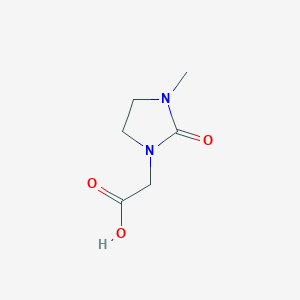


![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)
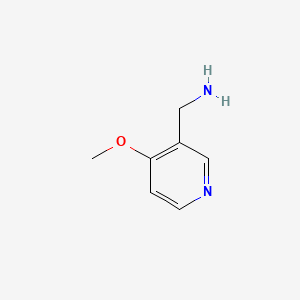

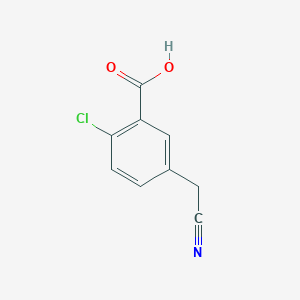
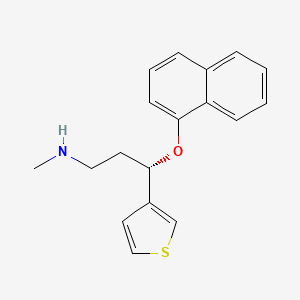
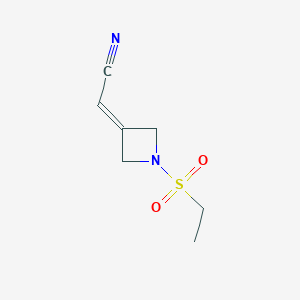

![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
